2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-fluorobenzyl)acetamide dioxalate
Description
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Properties
IUPAC Name |
2-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN5O.2C2H2O4/c22-17-7-5-16(6-8-17)13-23-21(28)15-27-11-9-26(10-12-27)14-20-24-18-3-1-2-4-19(18)25-20;2*3-1(4)2(5)6/h1-8H,9-15H2,(H,23,28)(H,24,25);2*(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJXBRMPWTSIFBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC3=CC=CC=C3N2)CC(=O)NCC4=CC=C(C=C4)F.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28FN5O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-fluorobenzyl)acetamide dioxalate is a complex organic molecule that incorporates a benzimidazole moiety, a piperazine ring, and an acetamide structure. This compound has garnered interest due to its potential biological activities, particularly in the fields of oncology and neurology.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
This structure highlights the presence of functional groups that may contribute to its biological activity, such as the benzimidazole and piperazine components, which are known for their pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:
- DNA Binding : The benzimidazole moiety has been shown to bind to DNA, potentially disrupting its function and leading to antitumor effects .
- GABA-A Receptor Modulation : Similar compounds have been identified as positive allosteric modulators (PAMs) of GABA-A receptors, which are crucial in neurotransmission and have implications in treating neurological disorders .
- Cell Membrane Penetration : The piperazine ring enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively, which is critical for its bioavailability.
Antitumor Activity
Recent studies have demonstrated that derivatives of benzimidazole exhibit significant antitumor properties. For instance, compounds similar to the one have shown promising results in inhibiting cell proliferation across various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Assay Type |
|---|---|---|---|
| Compound A | A549 (Lung) | 6.75 ± 0.19 | 2D |
| Compound B | HCC827 (Lung) | 5.13 ± 0.97 | 2D |
| Compound C | NCI-H358 (Lung) | 0.85 ± 0.05 | 3D |
These findings suggest that modifications in the chemical structure can enhance antitumor efficacy while minimizing toxicity .
Neurological Effects
The modulation of GABA-A receptors by compounds related to this structure indicates potential therapeutic applications in treating anxiety and seizure disorders. The identification of compounds that act as PAMs could lead to new treatments with improved safety profiles compared to traditional benzodiazepines .
Case Studies
Several case studies have explored the biological activities of similar benzimidazole derivatives:
- Antitumor Efficacy : A study involving a series of benzimidazole derivatives showed that specific substitutions could significantly enhance cytotoxicity against various cancer cell lines, indicating a structure-activity relationship that could guide future drug design .
- Neuropharmacological Properties : Research on related compounds has indicated their potential use in modulating neurotransmitter systems, particularly through GABA-A receptor interactions, suggesting avenues for treating neurological disorders with fewer side effects compared to existing therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
